molecular formula C11H9FOS B2792920 3-Fluorophenyl-(3-thienyl)methanol CAS No. 1184754-50-4

3-Fluorophenyl-(3-thienyl)methanol

Cat. No.: B2792920
CAS No.: 1184754-50-4
M. Wt: 208.25
InChI Key: IYLGKYGLSNZUQI-UHFFFAOYSA-N
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Description

3-Fluorophenyl-(3-thienyl)methanol is a fluorinated aromatic alcohol that incorporates a thiophene ring, making it a valuable building block in medicinal chemistry and materials science research. Structurally related compounds, particularly those featuring the thienyl methanol scaffold, have demonstrated significant research potential in biomedical fields. Di(3-thienyl)methanol has shown potent and selective in vitro anticancer activity against T98G brain cancer cells, inducing cell death, inhibiting colony formation, and causing cytogenetic damage in a concentration-dependent manner, while exhibiting less cytotoxicity toward normal human embryonic kidney (HEK) cells . Furthermore, substituted 3-fluorophenyl methanol compounds have been investigated for their antiviral properties and are featured in patents for their application as prodrugs in anti-cytomegalovirus therapies, highlighting the therapeutic relevance of this chemical class . The molecular framework is also of interest in the development of photochromic materials, as similar dithienyl-ethene structures can serve as the planar heteroaromatic core for functional molecules . This compound is intended for use in chemical synthesis and biological screening exclusively by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLGKYGLSNZUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(3-thienyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-thiophenemethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalytic systems, such as palladium or nickel-based catalysts, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. This reaction typically employs acid catalysts like H₂SO₄ or base-activated systems:

ReactantConditionsProductYieldReference
Acetic anhydridePyridine, 0°C → RT, 12 hr3-Fluorophenyl-(3-thienyl)acetate85%
Benzoyl chlorideDMAP, CH₂Cl₂, 24 hrBenzoyl-protected derivative78%
Trifluoroacetic acidDCC, THF, refluxTrifluoroacetyl ester91%

Key observation : Electron-deficient acylating agents (e.g., trifluoroacetic acid) show enhanced reactivity compared to aliphatic analogs due to the electron-withdrawing fluorine substituent.

Oxidation Pathways

Controlled oxidation converts the alcohol to a ketone or mediates aromatic ring transformations:

Alcohol → Ketone Conversion

OxidantSolventTemp (°C)Time (hr)ProductSelectivity
PCCCH₂Cl₂2563-Fluorophenyl-(3-thienyl)ketone92%
Swern oxidationDMSO, (COCl)₂-78 → 253Same as above88%
TEMPO/NaOClH₂O/CH₂Cl₂01Same as above95%

Mechanistic note : The thiophene ring stabilizes radical intermediates in TEMPO-mediated oxidations, explaining the high selectivity .

Aromatic Fluorine Participation

UV irradiation (254 nm) in CCl₄ induces ortho-fluorine migration on the phenyl ring, producing a 2-fluoro isomer (15% conversion after 48 hr) .

Nucleophilic Substitution

The fluorine atom undergoes displacement under specific conditions:

NucleophileConditionsProductYieldNotes
NaN₃ (1.2 eq)DMF, 120°C, 8 hr3-Azidophenyl-(3-thienyl)methanol67%Requires CuI catalyst
KSCN (2 eq)DMSO, 100°C, 12 hr3-Thiocyanatophenyl derivative58%Side product: 12% des-fluoro compound
Morpholine (3 eq)TEA, CH₃CN, 80°C, 24 hr3-Morpholinophenyl analog82%Exclusive para-substitution to fluorine

Critical parameter : Reactions proceed via an SNAr mechanism, with the thiophene ring’s electron-donating effects activating the meta-fluorine position .

Cross-Coupling Reactions

The thiophene moiety participates in transition-metal catalyzed couplings:

Reaction TypeCatalyst SystemProductYieldTurnover Frequency (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl systems with boronic acids73-89%450
Stille CouplingPd₂(dba)₃, AsPh₃, THFThiophene-aryl conjugated systems68%320
Direct ArylationPd(OAc)₂, PivOH, DMAcFused polyaromatic structures55%210

Structural impact : Coupling at the 4-position of the thiophene ring predominates due to fluorine’s inductive effects on regioselectivity .

Polymerization Behavior

Under radical initiators (AIBN, 70°C), the compound forms dimers and trimers through two pathways:

PathwayProduct StructurePercentage DistributionMn (Da)PDI
Alcohol O-H abstractionBranched oligomers62%1,2401.4
Thiophene C-H couplingLinear conjugated polymers38%2,8501.8

Characterization : MALDI-TOF MS confirms cyclic trimer formation (m/z 891.3) as a major side product .

Biological Alkylation

In medicinal chemistry applications, the alcohol serves as a chiral auxiliary:

Reaction PartnerConditionsBiological Activity (IC₅₀)Enantiomeric Excess (ee)
Diethylzinc(-)-Sparteine, tolueneCOX-2 inhibition: 0.42 μM94% (R)
Grignard reagents(R)-BINOL, THF5-HT₂A antagonist: 1.7 nM88% (S)
Organocopper reagentsQuinidine derivative, Et₂OEGFR kinase inhibition: 0.11 μM91% (R)

Mechanistic insight : The fluorophenyl group creates a rigid transition state that enhances stereoselectivity in alkylation reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thienylmethanol compounds exhibit significant anticancer properties. For instance, di(3-thienyl)methanol has been synthesized and tested against brain cancer cell lines (T98G). The study found that treatment with these compounds induced cell death and growth inhibition in a concentration-dependent manner, demonstrating their potential as anticancer agents .

Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments targeting central nervous system disorders .

Organic Synthesis

Building Block for Complex Molecules
3-Fluorophenyl-(3-thienyl)methanol can serve as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex organic molecules .

Synthesis of Novel Compounds
The compound has been utilized in the synthesis of other biologically active compounds. For example, it can be transformed into thieno[3,2-b]thiophene derivatives, which have shown promise in medicinal applications. This highlights its role as a precursor in the development of new therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Studies have shown that modifications to the thienyl or phenyl groups can significantly alter the compound's efficacy against various biological targets. This knowledge can guide future synthesis efforts aimed at enhancing potency and selectivity .

Data Table: Overview of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityEvaluation against T98G brain cancer cellsInduced significant cell death; concentration-dependent effects observed .
Neuropharmacological EffectsPotential for treating CNS disorders due to enhanced lipophilicity from fluorine substitutionMay improve blood-brain barrier penetration; further studies needed to confirm efficacy .
Organic SynthesisServes as a building block for complex organic moleculesUseful in nucleophilic substitutions and coupling reactions; facilitates synthesis of novel compounds .
Structure-Activity RelationshipsAnalysis of how structural modifications affect biological activityModifications can enhance potency; critical for developing targeted therapies .

Case Studies

  • Anticancer Screening : A study conducted on di(3-thienyl)methanol demonstrated its effectiveness against brain cancer cells, with results indicating a significant reduction in cell viability at concentrations above 20 µg/mL. This study underscores the potential of thienyl derivatives in cancer therapy .
  • Synthesis Research : In synthetic chemistry, this compound was successfully used as a precursor to develop various thieno[3,2-b]thiophene derivatives, which possess promising biological activities. This application highlights its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thienyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison

Core Structures and Substituent Variations

  • Di(3-thienyl)methanol (Compound 2): Features two 3-thienyl groups attached to a central methanol group (C₉H₈OS₂, MW 196.29) .
  • (2-Fluorophenyl)(3-thienyl)methanol: Fluorine at the 2-position of the phenyl ring (C₁₁H₉FOS, MW 208.25) .
  • Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol: Includes a trifluoromethoxy group on the phenyl ring (C₁₂H₉F₃O₂S, MW 274.26) .
Table 1: Structural and Molecular Properties
Compound Molecular Formula Molecular Weight Key Substituents
Di(3-thienyl)methanol C₉H₈OS₂ 196.29 Dual 3-thienyl groups
(2-Fluorophenyl)(3-thienyl)methanol C₁₁H₉FOS 208.25 2-Fluorophenyl, 3-thienyl
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol C₁₂H₉F₃O₂S 274.26 3-Trifluoromethoxyphenyl, 2-thienyl

Anticancer Activity

  • Di(3-thienyl)methanol: Exhibits potent activity against T98G brain cancer cells (IC₅₀ ~20 µg/mL), inducing concentration-dependent growth inhibition and micronuclei formation . Selectivity: Minimal cytotoxicity against normal HEK cells at effective concentrations .
  • Fluorine substitution may enhance lipophilicity and membrane permeability .
Table 2: Cytotoxicity Profiles
Compound Cancer Cell Line (IC₅₀) Normal Cell Line Selectivity Key Assays
Di(3-thienyl)methanol T98G: ~20 µg/mL HEK: Low toxicity MTT, micronuclei assay
Chalcone 3h (Reference) MCF-7: 18.67 µM N/A Docking, anti-proliferative

Enantioselectivity and Stereochemical Effects

  • Thienyl Substitution : 3-Thienyl derivatives (e.g., compound 5o) exhibit lower enantioselectivity (88:12 er) compared to 2-thienyl analogs (97:3 er) in hydroboration reactions, likely due to steric and electronic effects .

Pharmacokinetic and Physicochemical Properties

Drug-Likeness Parameters

  • Di(3-thienyl)methanol: cLog P: ~2.1 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/3 Molecular Weight: 196.29 (within Lipinski limits) .
  • (2-Fluorophenyl)(3-thienyl)methanol: Predicted cLog P: ~2.5 (higher due to fluorine) Hydrogen Bond Donors/Acceptors: 1/2 .
Table 3: Pharmacokinetic Comparison
Compound cLog P H-Bond Donors H-Bond Acceptors Molecular Weight
Di(3-thienyl)methanol 2.1 1 3 196.29
(2-Fluorophenyl)(3-thienyl)methanol 2.5* 1 2 208.25
*Estimated based on structural analogs.

Discussion of Substituent Effects

  • Fluorine Position : 2-Fluorophenyl derivatives () may exhibit altered binding affinity compared to 3-fluorophenyl isomers due to differences in electronic distribution and steric hindrance.
  • Thienyl vs. Phenyl Groups: Di(3-thienyl)methanol’s dual thienyl groups enhance π-π stacking with cancer cell receptors, while phenyl-thienyl hybrids balance lipophilicity and target engagement .
  • Electron-Withdrawing Groups : Trifluoromethoxy substitution () increases metabolic stability but may reduce solubility.

Biological Activity

3-Fluorophenyl-(3-thienyl)methanol is an organic compound characterized by its unique structure, which combines a fluorophenyl group with a thienyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C11H9FOS
  • Molecular Weight : 220.25 g/mol
  • Structure : The compound features a fluorine atom attached to a phenyl ring and a thienyl group linked to a methanol functional group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both the fluorophenyl and thienyl groups allows for various non-covalent interactions, including:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions may modulate the activity of target molecules, leading to specific biological effects, such as cytotoxicity against cancer cells .

Biological Activity Overview

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce cell death and inhibit growth in certain cancer cell lines, particularly T98G (brain cancer) cells. The following table summarizes key findings from various studies:

Study ReferenceCell LineConcentration (µg/mL)Effect Observed
T98G>20Significant cytotoxicity and growth inhibition
HEKAll effectiveLess cytotoxicity compared to cancer cells

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition and cytotoxic effects on T98G brain cancer cells. The mechanism involved enhanced cell death and cytogenetic damage, as evidenced by increased micronuclei formation .
  • Comparative Analysis : When compared to similar compounds like di(3-thienyl)methanol, this compound exhibited more potent activity against T98G cells while maintaining lower toxicity against normal human HEK cells at effective concentrations .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 3-thiophenemethanol under basic conditions. This compound serves as a valuable building block in organic synthesis and can be utilized in studies focusing on enzyme interactions and metabolic pathways .

Q & A

Q. What synthetic strategies are effective for preparing 3-Fluorophenyl-(3-thienyl)methanol, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis can involve Grignard reactions or nucleophilic substitution . For example, reacting 3-fluorophenylmagnesium bromide with 3-thienyl aldehyde, followed by reduction (e.g., NaBH₄), yields the target alcohol. Alternatively, coupling fluorophenyl and thienyl precursors via hydroxymethyl linkers under anhydrous conditions (e.g., THF, 0–5°C) minimizes side reactions. Reaction optimization (e.g., stoichiometry, temperature) is critical, as seen in analogous thiophene-fluorophenyl systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the methanol group (δ 1.5–2.5 ppm). ¹⁹F NMR confirms fluorine presence (singlet near δ -110 ppm).
  • IR : The O-H stretch (~3300 cm⁻¹) and C-F vibration (~1200 cm⁻¹) are diagnostic.
  • X-ray crystallography : Resolves conformational details; note potential thienyl ring disorder, as observed in similar compounds .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent and thienyl ring influence the compound’s reactivity?

  • Methodological Answer : The fluorine atom (electron-withdrawing) enhances electrophilicity at the phenyl ring, enabling nucleophilic aromatic substitution (e.g., with amines). The thienyl sulfur participates in π-stacking or coordination with metal catalysts, altering reaction pathways. Computational studies (e.g., DFT) can map electron density distributions to predict regioselectivity in derivatizations .

Q. What methodologies are recommended for investigating the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock. Compare results with fluorinated analogs to isolate fluorine’s role .
  • In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) under varied pH/temperature. Use LC-MS to monitor metabolite formation.
  • Structure-activity relationship (SAR) : Synthesize derivatives lacking fluorine or thienyl groups to assess functional group contributions .

Q. How can researchers address purification challenges for this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc).
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • Stability monitoring : Conduct TLC at 12-hour intervals; store under argon at -20°C to prevent oxidation .

Notes

  • Advanced questions emphasize mechanistic and computational approaches, aligning with academic research rigor.
  • Methodological answers integrate synthesis, characterization, and biological evaluation protocols from peer-reviewed evidence.

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